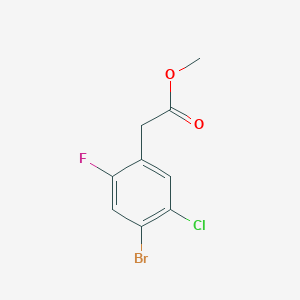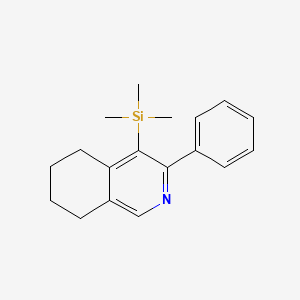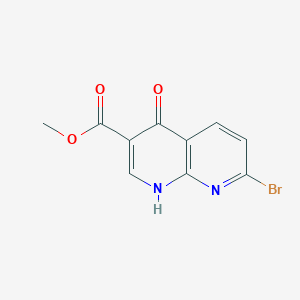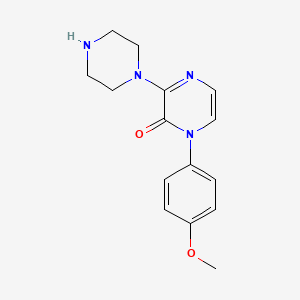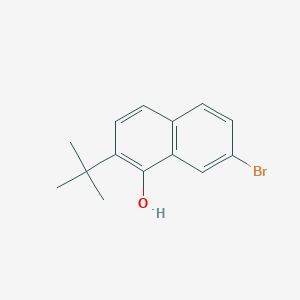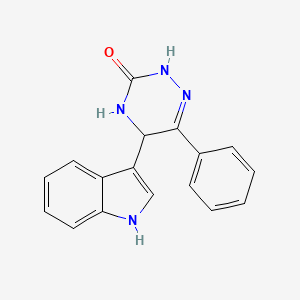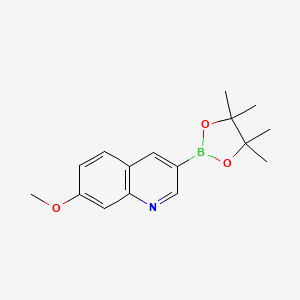
7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 7th position and a dioxaborolane group at the 3rd position. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxyquinoline, which can be obtained through various methods, including the Skraup synthesis or the Doebner-Miller reaction.
Borylation Reaction: The key step involves the borylation of 7-methoxyquinoline using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with various functional groups.
Reduction: Reduction reactions can target the quinoline ring, resulting in the formation of partially or fully hydrogenated quinoline derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent (e.g., toluene or ethanol).
Major Products:
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Biaryl or vinyl-quinoline derivatives.
科学研究应用
Chemistry:
Organic Synthesis: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can be used for bioconjugation with biomolecules, such as proteins and nucleic acids, facilitating the development of biocompatible materials and drug delivery systems.
Medicine:
Drug Development: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The compound can serve as a building block for the synthesis of novel therapeutic agents.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties for applications in electronics, optics, and catalysis.
作用机制
The mechanism of action of 7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery applications. Additionally, the quinoline ring can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions, contributing to its pharmacological activities.
相似化合物的比较
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the boronic ester group but differs in the position of the methoxy group and the absence of the quinoline ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a boronic ester group attached to an aniline ring, differing in the aromatic system compared to quinoline.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but is attached to a pyridine ring instead of a quinoline ring.
Uniqueness: The uniqueness of 7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline lies in the combination of the quinoline ring and the boronic ester group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C16H20BNO3 |
|---|---|
分子量 |
285.1 g/mol |
IUPAC 名称 |
7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-11-6-7-13(19-5)9-14(11)18-10-12/h6-10H,1-5H3 |
InChI 键 |
DWUMNLRPLPZJTQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)OC)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)

